molecular formula C19H21FN6O2 B2989345 8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-67-3

8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2989345
M. Wt: 384.415
InChI Key: UUSFLSCTBFKBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of imidazole and purine, which are both important structures in biochemistry. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Purines are biologically significant and form part of DNA and RNA molecules. They also occur in many other important molecules, such as ATP, GTP, cyclic AMP, NADH, and coenzyme A.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole and purine rings would contribute to the rigidity of the molecule, while the fluorophenyl and propyl groups could provide some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could make the compound more lipophilic, potentially affecting its solubility and reactivity .

Scientific Research Applications

Receptor Affinity and Antidepressant Potential

The compound under discussion has shown potential in scientific research primarily as an antidepressant agent. A study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. They identified compounds with potent 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptor ligands showing weak inhibitory potencies for PDE4B and PDE10A. Preliminary pharmacological in vivo studies suggested potential antidepressant and anxiolytic applications, with specific compounds outperforming reference drugs in tests. Molecular modeling highlighted the significance of fluorinated arylpiperazinylalkyl derivatives for developing antidepressant and/or anxiolytic treatments (Zagórska et al., 2016).

Structure-Activity Relationship Studies

Further research by Baraldi et al. (2008) extended into structure-activity relationship (SAR) studies on related compounds, aiming to improve both the potency and hydrophilicity of these molecules. They evaluated the effect of different substitutions at the 1-, 3-, and 8-positions of the xanthine core. Through docking and 3D-QSAR studies, they investigated the A(3) binding disposition of these compounds. This work is pivotal in understanding the molecular basis of the interaction between these compounds and their biological targets, guiding the design of more effective drugs (Baraldi et al., 2008).

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it shows promising biological activity, future research could focus on optimizing its structure for better efficacy, studying its mechanism of action in more detail, or investigating its potential as a therapeutic agent .

properties

IUPAC Name

6-[3-(4-fluoroanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2/c1-12-11-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(12)10-4-9-21-14-7-5-13(20)6-8-14/h5-8,11,21H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSFLSCTBFKBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCNC4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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